3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester
Description
FT-IR Spectroscopy
Key IR absorptions include:
- A broad O–H stretch at 3200–3400 cm$$^{-1}$$ from the phenolic hydroxyl group.
- Strong ester C=O stretching at 1700–1750 cm$$^{-1}$$ .
- C–O–C asymmetric and symmetric stretches at 1250–1300 cm$$^{-1}$$ and 1100–1150 cm$$^{-1}$$ , respectively, from the phenoxy and ester linkages.
- C–F vibrations of the –CF$$_3$$ group appear as intense bands near 1100–1200 cm$$^{-1}$$ .
NMR Spectroscopy
- $$^1$$H NMR (CDCl$$3$$):
- A singlet at δ 3.90 ppm (3H) for the methyl ester group.
- Aromatic protons resonate as a complex multiplet between δ 6.80–7.60 ppm , with deshielding effects from the –CF$$
- The phenolic hydroxyl proton appears as a broad singlet near δ 9.80 ppm .
Mass Spectrometry
The molecular ion peak appears at m/z 312 (M$$^+$$), with fragmentation pathways including loss of –OCH$$_3$$ (m/z 280) and cleavage of the phenoxy group (m/z 181).
Comparative Structural Analysis with Related Trifluoromethylphenoxy Benzoates
The introduction of the trifluoromethylphenoxy group in this compound enhances lipophilicity compared to non-fluorinated analogs, as evidenced by its higher calculated logP value (≈3.5). Additionally, the –CF$$_3$$ group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions. Conformational rigidity in the phenoxy linkage distinguishes it from more flexible alkyl-substituted derivatives, influencing packing in the solid state.
Properties
IUPAC Name |
methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)9-5-11(19)8-13(6-9)22-12-4-2-3-10(7-12)15(16,17)18/h2-8,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXDUWXEGRQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590163 | |
| Record name | Methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514804-11-6 | |
| Record name | Methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Coupling
A modified Ullmann reaction couples methyl 3-hydroxy-5-iodobenzoate with 3-trifluoromethylphenol under basic conditions:
Reaction Conditions
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Dimethylacetamide (DMAC)
- Temperature : 150–160°C
- Time : 12–18 hours
Mechanistic Insights
Copper(I) facilitates oxidative addition of the aryl iodide, followed by phenoxide nucleophilic attack. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the phenol, accelerating coupling.
Palladium-Mediated Cross-Coupling
Alternative protocols employ Pd(OAc)₂ with Xantphos as a ligand:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Ligand | Xantphos (10 mol%) |
| Base | K₃PO₄ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 82% (reported) |
Palladium catalysis offers superior functional group tolerance but incurs higher costs.
Sequential Functionalization from m-Cresol
Alkali Metal Salt Formation and Etherification
Step 1 : m-Cresol → Potassium m-cresolate
- Reagents : K₂CO₃ in DMAC
- Temperature : 155°C (water removal via azeotropic distillation)
Step 2 : Coupling with 1-Chloro-3-trifluoromethylbenzene
- Molar Ratio : 1:1.05 (m-cresolate:aryl chloride)
- Catalyst : Cu powder (5 wt%)
- Solvent : DMAC
- Time : 8 hours at 160°C
- Yield : 84.6% of 3-(3-trifluoromethylphenoxy)toluene
Step 3 : Oxidation to Benzoic Acid
- Oxidizing Agent : O₂ (bubbling) with Co(OAc)₂ and NaBr in acetic acid
- Temperature : 130°C
- Pressure : 4–5 psig
- Conversion : >95% to 3-(3-trifluoromethylphenoxy)benzoic acid
Step 4 : Esterification with Methanol
Crown Ether-Assisted Synthesis
CN102766043A discloses a method using 18-crown-6 to enhance reaction kinetics:
Procedure :
- React 3-hydroxy-5-methylbenzoic acid with 3-trifluoromethylphenol in DMF.
- Add K₂CO₃ and 18-crown-6 (0.1 equiv).
- Heat at 120°C for 6 hours.
- Esterify intermediate with methyl iodide.
Advantages :
- 40% reduction in reaction time vs. traditional Ullmann.
- Crown ether solubilizes K⁺, increasing phenoxide nucleophilicity.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Copper Ullmann | 68–72 | Low | Industrial |
| Palladium Cross-Coupling | 82 | High | Lab-scale |
| m-Cresol Sequential | 75–84 | Moderate | Pilot Plant |
| Crown Ether-Assisted | 78 | Moderate | Lab-scale |
Key Observations :
- Industrial processes favor copper catalysis for cost-effectiveness.
- Palladium methods are reserved for substrates sensitive to harsh conditions.
Purification and Characterization
Chromatography :
- Silica gel column (hexane:EtOAc 4:1) removes unreacted phenol and Cu residues.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-Keto-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester.
Reduction: Formation of 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group in 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester enhances the compound's biological activity and pharmacological properties.
1.1 Drug Development
- Antidepressants and Antipsychotics : The incorporation of trifluoromethyl groups into drug candidates has been shown to improve their efficacy. For instance, the review of FDA-approved drugs highlights that such modifications can significantly enhance the potency against various targets, including serotonin uptake inhibitors .
- Anticancer Agents : Compounds containing trifluoromethyl groups have been investigated for their potential as anticancer agents. The presence of this group can affect the lipophilicity and metabolic stability of the compounds, making them more effective in targeting cancer cells .
1.2 Case Studies
- Fluoxetine : A well-known antidepressant that incorporates a trifluoromethyl group, demonstrating enhanced binding affinity and selectivity for serotonin transporters .
- Selinexor : An FDA-approved drug for multiple myeloma that utilizes a similar trifluoromethyl substitution to enhance its therapeutic profile .
Agrochemicals
The compound has applications in the field of agrochemicals, particularly as a herbicide or pesticide.
2.1 Herbicidal Activity
Research indicates that compounds with trifluoromethyl groups exhibit improved herbicidal activity due to increased lipophilicity and metabolic stability. This allows for better absorption and efficacy in plant systems.
2.2 Formulation Studies
Studies have shown that formulations containing this compound can lead to enhanced performance against various weed species compared to traditional herbicides .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science.
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Its properties are being explored for use in coatings and adhesives that require durability under harsh conditions.
3.2 Nanotechnology
Research is ongoing into the use of this compound in the synthesis of nanoparticles that could be utilized for targeted drug delivery systems, benefiting from its ability to modify surface properties at the molecular level .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Assumed formula based on substituent analysis.
Key Research Findings
Reactivity in Friedel-Crafts Acylation
highlights that benzoic acid methyl esters can act as acyl donors in Friedel-Crafts reactions, particularly with strong acid catalysts. The CF₃ group in the target compound may deactivate the aromatic ring, reducing acylation efficiency compared to methoxy or benzyloxy-substituted analogues .
Biological Activity
3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester (CAS No. 514804-11-6) is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H11F3O4
- Molecular Weight : 320.24 g/mol
- CAS Number : 514804-11-6
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity. The compound's structure features a phenoxy group that contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. Research indicates that such compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating aryl-urea derivatives, compounds with trifluoromethyl substitutions demonstrated lower IC50 values compared to non-fluorinated analogs, suggesting enhanced potency against cancer cells .
Table 1: Anticancer Activity of Trifluoromethyl Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | |
| Compound 8 | PACA2 | 22.4 | |
| Doxorubicin | PACA2 | 52.1 | |
| Compound 9 | HCT116 | 17.8 |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have shown that compounds with trifluoromethyl groups can interact with proteins involved in these pathways, enhancing their therapeutic efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial activity. A study on novel aryl-urea derivatives indicated that the incorporation of trifluoromethyl groups significantly improved antibacterial properties against various pathogens, including E. coli and C. albicans .
Table 2: Antimicrobial Activity of Trifluoromethyl Compounds
Case Study 1: In Vitro Evaluation
In vitro studies have demonstrated that derivatives of benzoic acid with trifluoromethyl substitutions exhibit enhanced activity against specific cancer cell lines. For example, a series of experiments showed that these compounds could down-regulate critical genes involved in tumor growth and survival pathways, such as EGFR and KRAS in lung cancer cells .
Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of combining trifluoromethyl-containing compounds with established chemotherapeutics like Doxorubicin. The combination treatment showed improved efficacy in reducing cell viability in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance .
Q & A
Q. How to address low reproducibility in synthetic yields across labs?
- Methodological Answer :
- Parameter documentation : Ensure precise recording of humidity, solvent grade, and catalyst batch.
- Reagent purity : Use freshly distilled methanol and anhydrous catalysts to avoid side reactions .
- Collaborative validation : Share a subset of reagents between labs to isolate procedural vs. material variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
